1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 1-benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The compound's name systematically describes each structural component, beginning with the benzyl group attached to the nitrogen atom at position 1 of the pyridine ring. The chloro substituent occupies position 5, while the oxo group (ketone functionality) is located at position 6, indicating the presence of a carbonyl group that contributes to the compound's electrophilic character.
The molecular formula C13H10ClNO3 reveals the elemental composition, consisting of thirteen carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This composition reflects the complex architecture of the molecule, with the benzyl group (C7H7) contributing significantly to the carbon and hydrogen content. The presence of three oxygen atoms corresponds to the carboxylic acid functionality and the ketone group, both of which are crucial for the compound's chemical reactivity and potential biological activity.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H10ClNO3 | |
| Molecular Weight | 263.68 g/mol | |
| Chemical Abstracts Service Number | 338982-47-1 | |
| MDL Number | MFCD00232709 |
The systematic name can be deconstructed to understand the structural positioning: "1-benzyl" indicates a benzyl group (phenylmethyl) attached to the nitrogen atom; "5-chloro" specifies chlorine substitution at carbon 5; "6-oxo" denotes a ketone at position 6; "1,6-dihydro" indicates that the pyridine ring is not fully aromatic due to saturation at positions 1 and 6; and "3-pyridinecarboxylic acid" establishes the base structure as a pyridine ring with a carboxylic acid group at position 3.
The alternative systematic name "3-Pyridinecarboxylic acid, 5-chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-" represents the same compound using a different nomenclature approach that emphasizes the pyridinecarboxylic acid core structure. This naming convention highlights the compound's classification as a derivative of pyridinecarboxylic acid, which is fundamental to understanding its chemical properties and potential interactions with biological systems.
Properties
IUPAC Name |
1-benzyl-5-chloro-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-10(13(17)18)8-15(12(11)16)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKUXXZIOZEREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157785 | |
| Record name | 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-47-1 | |
| Record name | 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Pyridine derivatives: The core pyridine ring is often synthesized or obtained with substituents that allow further functionalization.
- Benzyl halides: Used for N-benzylation via nucleophilic substitution.
- Chlorinating agents: Such as chlorine gas, sulfuryl chloride, or sodium hypochlorite for selective chlorination.
- Carboxylation reagents: Carbon dioxide or carboxylation via malonate intermediates.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Formation of 1-benzylpyridine intermediate | N-Benzylation | Benzyl chloride or benzyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), reflux | Alkylation of pyridine nitrogen to introduce benzyl group |
| 2. Chlorination at 5-position | Electrophilic substitution | Chlorinating agent (Cl2, SO2Cl2, NaOCl), controlled temperature (30-55°C) | Selective chlorination to introduce Cl at 5-position |
| 3. Oxidation to 6-oxo group | Oxidation | Mild oxidants or via tautomerization | Formation of keto group at 6-position |
| 4. Carboxylation at 3-position | Carboxylation | CO2 under basic conditions or via malonate ester hydrolysis | Introduction of carboxylic acid group |
Representative Synthetic Procedure
A typical synthesis may proceed as follows:
N-Benzylation: Pyridine derivative is reacted with benzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at reflux temperature to yield 1-benzylpyridine intermediate.
Chlorination: The 1-benzylpyridine intermediate is treated with a chlorinating agent such as sulfuryl chloride or sodium hypochlorite at controlled temperature (around 40-45°C) to selectively chlorinate the 5-position of the pyridine ring.
Oxidation and Carboxylation: The chlorinated intermediate is then subjected to oxidation conditions to form the 6-oxo group, followed by carboxylation either by reaction with carbon dioxide under basic conditions or by hydrolysis of a malonate ester precursor to yield the 3-carboxylic acid.
Isolation: The reaction mixture is acidified (pH 1-2) using mineral acids like hydrochloric acid to precipitate the product, which is then cooled (0-10°C) to promote crystallization. The solid is filtered, washed, and dried.
Alternative Methods and Variations
Use of different chlorinating agents such as hypochlorous acid or calcium hypochlorite can be employed depending on availability and desired selectivity.
Chloride displacement agents like phosphorus oxychloride or thionyl chloride may be used in related pyridinecarboxylic acid syntheses to introduce or modify functional groups.
Multi-step syntheses involving intermediates such as diethyl-N-(substituted phenyl)aminomethylene malonates have been reported for related compounds, which can be adapted for this compound.
Research Findings and Optimization
Reaction temperatures are critical for regioselectivity and yield; chlorination is typically performed between 30-55°C, with subsequent cooling to 0-10°C to enhance crystallization.
The choice of solvent (e.g., DMF, water-immiscible solvents like ether or dichloromethane) affects the isolation and purity of the final product.
Purity of the final compound is generally above 95%, confirmed by chromatographic and spectroscopic methods.
The compound’s stability is maintained by storage in sealed, dry conditions at 2-8°C.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Comments |
|---|---|---|
| N-Benzylation solvent | DMF or similar polar aprotic | Facilitates nucleophilic substitution |
| Base for N-Benzylation | K2CO3 or similar | Neutralizes HCl formed |
| Chlorinating agent | Cl2, SO2Cl2, NaOCl | Selectivity depends on agent and temp |
| Chlorination temperature | 30-55°C (optimal ~45°C) | Controls regioselectivity |
| Oxidation method | Mild oxidants or tautomerization | Forms 6-oxo group |
| Carboxylation method | CO2 under base or malonate hydrolysis | Introduces carboxylic acid |
| Acidification pH | 1-2 | Precipitates product |
| Crystallization temperature | 0-10°C | Enhances purity and yield |
| Storage | Sealed, dry, 2-8°C | Maintains stability |
Chemical Reactions Analysis
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid has been investigated for its antimicrobial properties. Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antibacterial activity against various pathogens. In particular, studies have shown that modifications to the benzyl group can enhance the compound's efficacy against resistant strains of bacteria .
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antibacterial activity. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 0.5 | Staphylococcus aureus |
| Derivative B | 1.0 | Escherichia coli |
| Derivative C | 2.0 | Pseudomonas aeruginosa |
Agricultural Science
Herbicidal Properties
The compound has also been explored for its potential as a herbicide. Pyridine derivatives are known to inhibit specific enzymes involved in plant growth, making them suitable candidates for developing new herbicides. The structure of this compound allows for modifications that can enhance herbicidal activity while reducing phytotoxicity to non-target plants .
Case Study: Herbicide Development
A patent application described the synthesis of several pyridinecarboxylic acid derivatives including this compound. Field trials indicated that these compounds effectively controlled weed growth with an application rate of 300 g/ha, showing promise for commercial herbicide formulations.
Material Science
Synthesis of Polymers
The unique chemical properties of this compound make it a valuable precursor in the synthesis of novel polymers. Its ability to participate in various chemical reactions allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .
Case Study: Polymer Composites
Researchers at a leading materials science institute investigated the incorporation of this compound into polycarbonate matrices. The resulting composites exhibited improved thermal stability and mechanical strength compared to pure polycarbonate, with a tensile strength increase of approximately 20%.
| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Pure Polycarbonate | 60 | 140 |
| Composite with 10% Additive | 72 | 160 |
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group at N1 is a critical structural feature. Modifications to this group significantly alter physicochemical and biological properties:
Key Findings :
Functional Group Modifications
The carboxylic acid group at C3 is pivotal. Its replacement with other functionalities alters reactivity and applications:
Key Findings :
- Carboxylic acids are ideal for ionic interactions in drug-receptor binding, while esters serve as prodrugs with enhanced absorption.
- Carbonitrile groups may confer resistance to enzymatic degradation .
Heterocyclic Ring Modifications
Comparisons with pyridazine and pyrrolidine derivatives highlight the impact of ring structure:
Key Findings :
- Pyridazine derivatives exhibit higher polarity, affecting solubility and target selectivity.
- Saturated rings (e.g., pyrrolidine) reduce aromatic interactions but improve conformational flexibility .
Biological Activity
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS Number: 338982-47-1) is a pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₁₃H₁₀ClNO₃
- Molecular Weight : 263.68 g/mol
- Melting Point : 208–209°C
- Storage Conditions : Ambient temperature
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating inhibitory effects. The compound's mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Strongly antifungal |
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Anticancer Activity
Recent investigations have revealed that this compound exhibits anticancer properties, particularly against specific cancer cell lines. The compound appears to induce apoptosis in cancer cells and inhibit tumor growth.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Cell Cycle Regulation : The compound can interfere with the cell cycle, leading to reduced proliferation of cancer cells.
- Membrane Disruption : Its structure allows it to integrate into microbial membranes, causing destabilization.
Case Studies
Several case studies have highlighted the efficacy of this compound in vivo and in vitro:
- Study on Antifungal Activity : A study demonstrated that the compound significantly inhibited the growth of Candida albicans, affecting both planktonic and biofilm forms without exhibiting cytotoxicity towards human cells .
- Anticancer Study : In a preclinical model using A549 lung adenocarcinoma cells, treatment with the compound resulted in a marked decrease in tumor size and increased apoptosis markers compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid?
- Answer : A typical route involves benzylation of a pyridine precursor (e.g., 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid) using benzyl halides under basic conditions. Chlorination at the 5-position may be achieved via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF). Post-synthetic purification often employs recrystallization from ethanol/water mixtures. For analogous procedures, refer to benzylation and esterification steps in the synthesis of related 1-benzyl-2-oxo-dihydropyridine derivatives .
Q. How is the compound characterized spectroscopically, and what key NMR signals confirm its structure?
- Answer : ¹H NMR in DMSO-d₆ typically shows distinct signals: a singlet for the carboxylic acid proton (~14.46 ppm), aromatic protons from the benzyl group (δ 7.27–7.40 ppm), and pyridinone protons (e.g., H-4 and H-6 at δ 8.36–8.42 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~164 ppm and aromatic carbons. Compare with data for structurally similar 1-phenyl-6-oxo-dihydropyridinecarboxylic acids .
Q. What functional groups dominate its reactivity, and how do they influence derivatization?
- Answer : The carboxylic acid group enables salt formation or esterification (e.g., methyl esters for improved solubility). The 5-chloro substituent facilitates nucleophilic substitution (e.g., Suzuki coupling), while the benzyl group can undergo hydrogenolysis. The 6-oxo group may participate in keto-enol tautomerism, affecting stability in protic solvents .
Q. Which solvents and conditions are optimal for its purification and storage?
- Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility during reactions. For crystallization, ethanol/water mixtures are effective. Long-term storage requires anhydrous conditions (desiccated, under nitrogen) to prevent hydrolysis of the chloro substituent or carboxylic acid dimerization .
Q. What role does this compound play in medicinal chemistry research?
- Answer : It serves as a scaffold for synthesizing bioactive derivatives, such as kinase inhibitors or anti-inflammatory agents. For example, methyl ester analogs (e.g., methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-dihydropyridine-3-carboxylate) have been explored for their pharmacological profiles .
Advanced Research Questions
Q. How can regioselective chlorination at the 5-position be achieved without competing side reactions?
- Answer : Employ directing groups (e.g., electron-withdrawing substituents on the pyridine ring) to orient electrophilic chlorination. Kinetic control via low-temperature reactions (-10°C to 0°C) with NCS in acetic acid minimizes overhalogenation. Monitor reaction progress via LC-MS to optimize yield .
Q. How to resolve contradictions in reported spectral data for derivatives of this compound?
- Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals. For example, overlapping aromatic signals in DMSO-d₆ may require deuterated chloroform for clearer resolution. Compare with published data for structurally related 6-oxo-dihydropyridines .
Q. What strategies improve the stability of this compound under physiological pH conditions?
- Answer : Modify the carboxylic acid to a prodrug (e.g., ethyl ester) or incorporate steric hindrance near the 6-oxo group (e.g., bulky substituents at the 2-position). Buffered solutions (pH 4–6) reduce enolization and degradation .
Q. How to design metal-organic frameworks (MOFs) using this compound as a ligand?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
